

The "Gettering" Action of Apiezon L Grease: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: APIEZON GREASE L

Cat. No.: B1171838

[Get Quote](#)

For researchers, scientists, and drug development professionals working within the demanding environments of high and ultra-high vacuum systems, maintaining the purity of the vacuum is paramount. Residual gases and contaminants can significantly impact experimental results, thin-film deposition, and the performance of sensitive analytical instrumentation. Apiezon L, a hydrocarbon-based grease, is widely utilized in these systems not only for its excellent lubrication and sealing properties but also for a phenomenon known as "gettering." This guide provides a detailed technical exploration of the gettering action of Apiezon L grease, its underlying mechanisms, quantitative properties, and proposed methodologies for its characterization.

Understanding the "Gettering" Phenomenon in the Context of Apiezon L Grease

In vacuum technology, a "getter" is a material that removes gas molecules from the vacuum space through chemical reaction (chemisorption) or physical capture (physisorption).^{[1][2]} Traditional getters are often reactive metals that form stable compounds with active gases like oxygen and nitrogen.^{[3][4]}

The gettering action of Apiezon L grease, however, is primarily a physisorption phenomenon.^{[5][6]} It does not chemically react with the gases it removes. Instead, its efficacy as a getter stems from its unique chemical composition and physical properties.

Chemical Composition and Molecular Structure

Apiezon L is a hydrocarbon grease derived from a unique feedstock, resulting in a complex mixture of high molecular weight hydrocarbons.^{[3][4][7]} A key feature of its composition is a high proportion of branched and unsaturated hydrocarbon chains.^{[3][5][8]}

- **High Molecular Weight:** The large and complex molecules result in strong intermolecular van der Waals forces. These forces are not only responsible for the grease's low vapor pressure but also contribute to its ability to attract and hold other molecules.^{[7][9]}
- **Branched and Unsaturated Structures:** These features create a complex, three-dimensional molecular matrix with a large effective surface area at the molecular level. This intricate structure provides numerous sites for gas molecules to become physically entrapped.^{[3][5][8]}

Mechanism of Gettering by Physisorption

The gettering action of Apiezon L grease can be described as a process of absorption and adsorption of residual gas molecules, particularly those with a hydrocarbon nature, as well as other volatile organic compounds and water vapor.^[1] The process is driven by weak intermolecular forces, primarily van der Waals interactions.^{[5][6]}

Gas molecules in the vacuum chamber that come into contact with the surface of the Apiezon L grease can become trapped within its complex hydrocarbon matrix. This is a reversible process, and the trapped molecules can be released if the temperature is significantly increased.^[1] However, at its recommended operating temperatures, the grease effectively removes these contaminants from the vacuum environment.

Figure 1: Physisorption and absorption of residual gases by the complex hydrocarbon matrix of Apiezon L grease.

Quantitative Data

While the gettering action of Apiezon L is well-established qualitatively, quantitative data on its absorption capacity for specific gases is not readily available in product literature. However, its physical properties provide a strong indication of its suitability for maintaining a clean vacuum environment.

Property	Value	Significance for Gettering Action
Vapor Pressure @ 20°C	7×10^{-11} Torr[10][11]	The extremely low vapor pressure ensures that the grease itself does not become a significant source of contamination in high and ultra-high vacuum systems.
Typical Working Temperature	10 to 30°C[4][10]	Within this range, the grease maintains its consistency and low vapor pressure, allowing for effective gettering. Exceeding this temperature can lead to outgassing of absorbed species.
Outgassing Characteristics (ASTM E595)		
Total Mass Loss (TML)	<1%[12]	Indicates a low level of volatile components within the grease itself that could be released into the vacuum.
Collected Volatile Condensable Material (CVCM)	<0.1%[12]	Demonstrates that very little of the outgassed material will condense on nearby surfaces, minimizing cross-contamination.
Chemical Composition	Silicone and halogen-free hydrocarbon[10][11]	The absence of silicones prevents the issue of "creep," where lubricant molecules migrate and contaminate surfaces. The hydrocarbon nature provides the absorption capacity for similar molecules.

Molecular Structure

High proportion of branched and unsaturated structures[3]
[5][8]

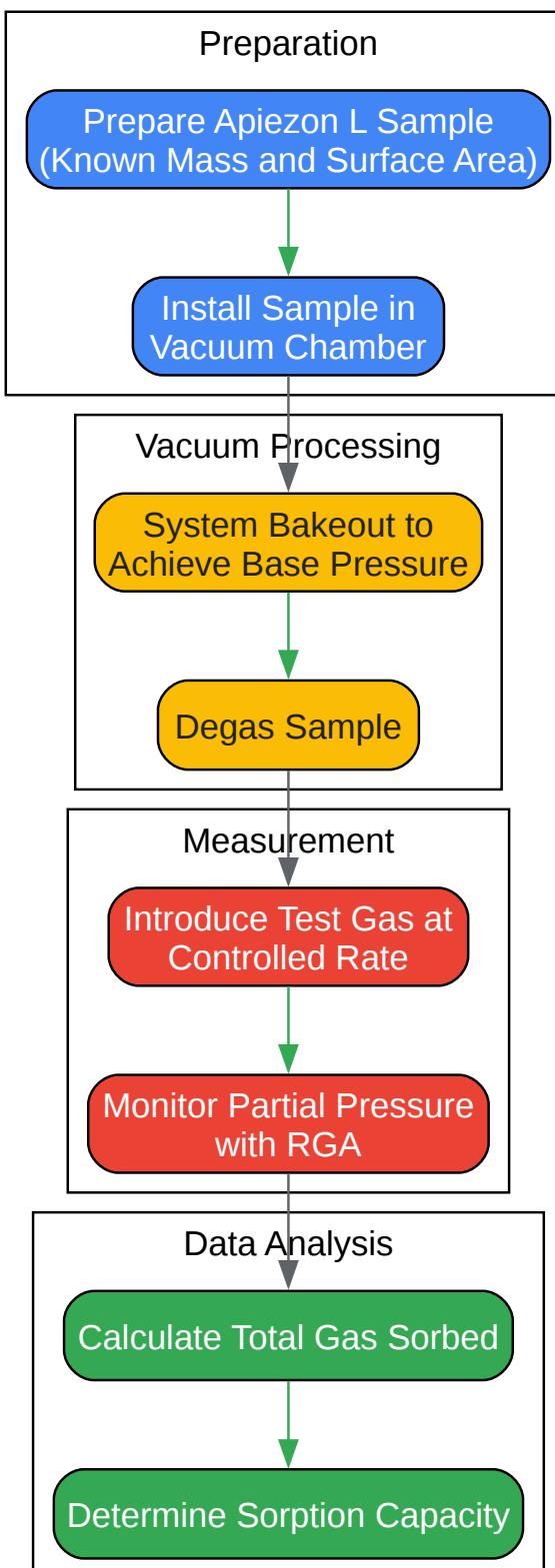
This complex structure is directly linked to its "powerful 'gettering' action" by providing a high capacity for absorbing greasy and chemical impurities.[4]

Experimental Protocols for Quantifying Gettering Action

To quantitatively assess the gettering capacity of Apiezon L grease, a standardized experimental approach is necessary. The following proposed methodologies are based on established techniques for evaluating getter materials and gas sorption.

Proposed Methodology for Quantifying Gas Sorption Capacity

This protocol adapts the principles of ASTM F798-97, "Standard Practice for Determining Gettering Rate, Sorption Capacity, and Gas Content of Nonevaporable Getters in the Molecular Flow Region," for the evaluation of Apiezon L grease.[10]


Objective: To determine the sorption capacity of Apiezon L grease for a specific test gas (e.g., a representative hydrocarbon contaminant or water vapor).

Apparatus:

- A high-vacuum test chamber with a base pressure capability of $<1 \times 10^{-8}$ Torr.
- A sample holder to expose a known surface area of Apiezon L grease.
- A calibrated gas inlet system for introducing the test gas at a controlled rate.
- A residual gas analyzer (RGA) to monitor the partial pressure of the test gas and other residual gases.[7][13][14]
- A calibrated total pressure gauge (e.g., an ionization gauge).

Procedure:

- Sample Preparation:
 - Apply a known mass and surface area of Apiezon L grease to the sample holder.
 - Install the sample holder in the test chamber.
- System Bakeout and Degassing:
 - Bake out the vacuum chamber to achieve the desired base pressure.
 - Degas the Apiezon L sample by heating it gently (within its recommended temperature range) to remove any pre-adsorbed atmospheric gases.
- Gas Sorption Measurement:
 - Isolate the high-vacuum pump from the test chamber.
 - Introduce the test gas into the chamber at a constant, known flow rate.
 - Monitor the partial pressure of the test gas using the RGA as a function of time.
 - Continue gas introduction until the partial pressure of the test gas remains constant, indicating that the Apiezon L grease is saturated.
- Data Analysis:
 - Calculate the total amount of gas introduced into the chamber.
 - By integrating the partial pressure over time and knowing the chamber volume, determine the amount of gas sorbed by the Apiezon L grease.
 - The sorption capacity can be expressed in units such as Torr-liters per gram or molecules per square centimeter.

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for the quantitative evaluation of the gettering capacity of Apiezon L grease.

Conclusion

The "gettering" action of Apiezon L grease is a significant, value-added property for high and ultra-high vacuum applications. This capability arises from its unique molecular structure, characterized by a high proportion of branched and unsaturated hydrocarbons, which facilitates the physisorption of residual gases and contaminants. While primarily known for its excellent lubrication and sealing properties, its ability to contribute to a cleaner vacuum environment makes it a multifaceted tool for researchers and scientists. The proposed experimental protocol provides a framework for the quantitative characterization of this gettering action, enabling a more comprehensive understanding and comparison of its performance in critical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. andrewstiefel.com [andrewstiefel.com]
- 4. Kurt J. Lesker Company | Apiezon L Hydrocarbon Greases | Enabling Technology for a Better World [lesker.com]
- 5. Physisorption - Wikipedia [en.wikipedia.org]
- 6. Adsorption Physisorption and Chemisorption Explained [gcea.de]
- 7. pfeiffer-vacuum.com [pfeiffer-vacuum.com]
- 8. static.mimaterials.com [static.mimaterials.com]
- 9. Langmuir adsorption model - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nanovactech.com [nanovactech.com]

- 12. proscitech.com.au [proscitech.com.au]
- 13. cores.research.asu.edu [cores.research.asu.edu]
- 14. svc.org [svc.org]
- To cite this document: BenchChem. [The "Gettering" Action of Apiezon L Grease: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1171838#gettering-action-of-apiezon-l-grease-explained>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com